

An In-Depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4,6-Dimethoxy-5-nitropyrimidine**, a key chemical intermediate in synthetic organic chemistry and drug discovery. It details the compound's physicochemical properties, analytical methodologies, and its role as a versatile building block in the synthesis of more complex molecules.

Core Molecular Information

4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine ring, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry.^{[1][2]} The presence of two methoxy groups and a nitro group makes it a reactive and versatile intermediate for further chemical modifications.

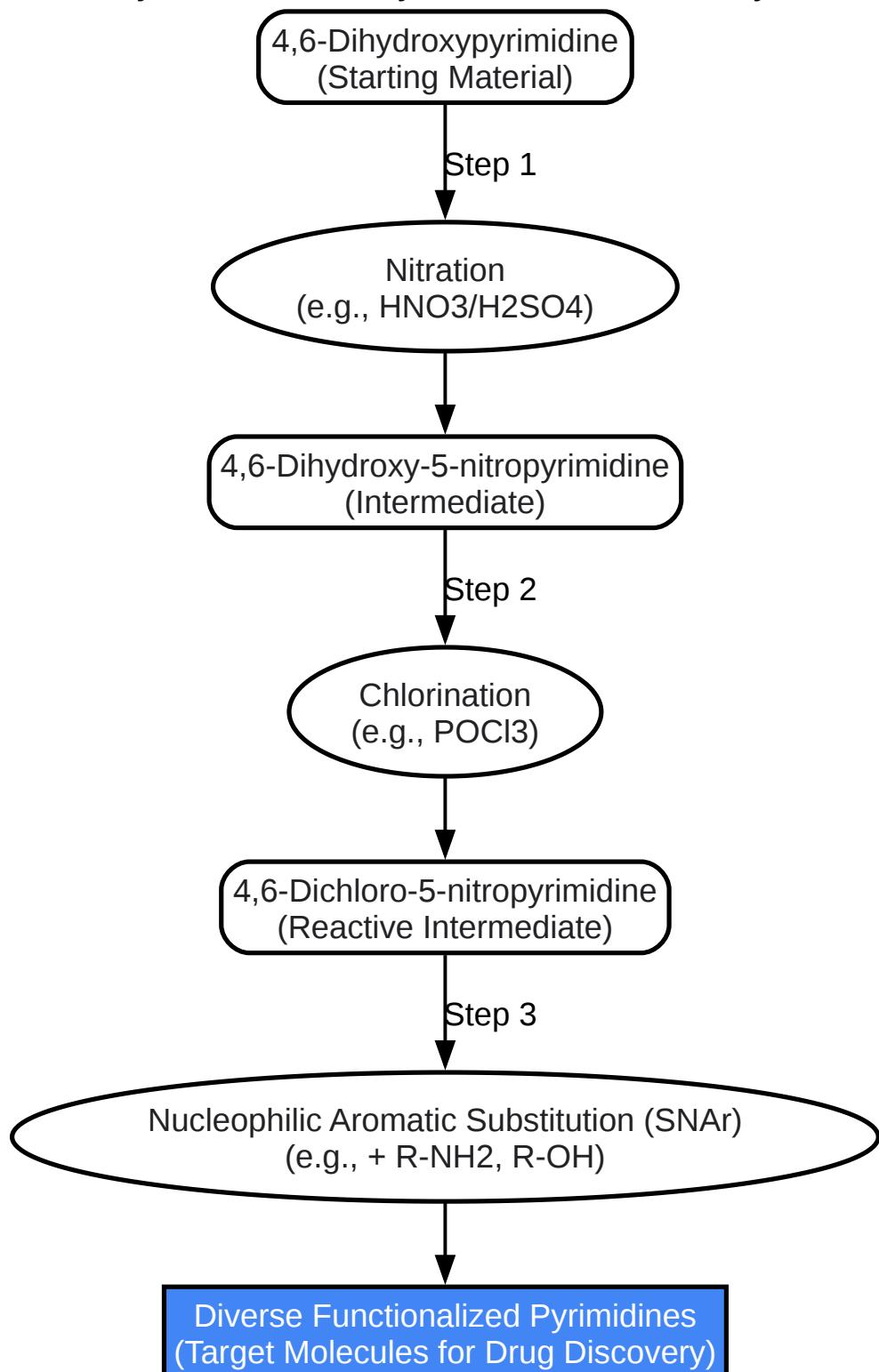
Table 1: Chemical Identity and Molecular Properties

Identifier	Value	Source
Molecular Formula	C6H7N3O4	PubChem[3]
Molecular Weight	185.14 g/mol	PubChem[3], SIELC Technologies[4]
IUPAC Name	4,6-dimethoxy-5-nitropyrimidine	PubChem[3]
CAS Number	15846-14-7	SIELC Technologies[4], ChemicalBook[5]
EC Number	239-955-5	PubChem[3]
InChI Key	VPNSJECDVDBDTA-UHFFFAOYSA-N	SIELC Technologies[4]

Physicochemical Data

The physical properties of **4,6-Dimethoxy-5-nitropyrimidine** are crucial for its handling, storage, and application in synthetic protocols. The following data has been predicted and reported in chemical databases.

Table 2: Predicted Physicochemical Properties


Property	Value	Source
Boiling Point	364.4 ± 37.0 °C	ChemicalBook[5]
Density	1.364 ± 0.06 g/cm³	ChemicalBook[5]
pKa	-1.80 ± 0.26	ChemicalBook[5]
LogP	0.649	SIELC Technologies[4]
Storage Temperature	Room Temperature (Sealed in dry)	ChemicalBook[5]

Synthetic Applications and Logical Workflow

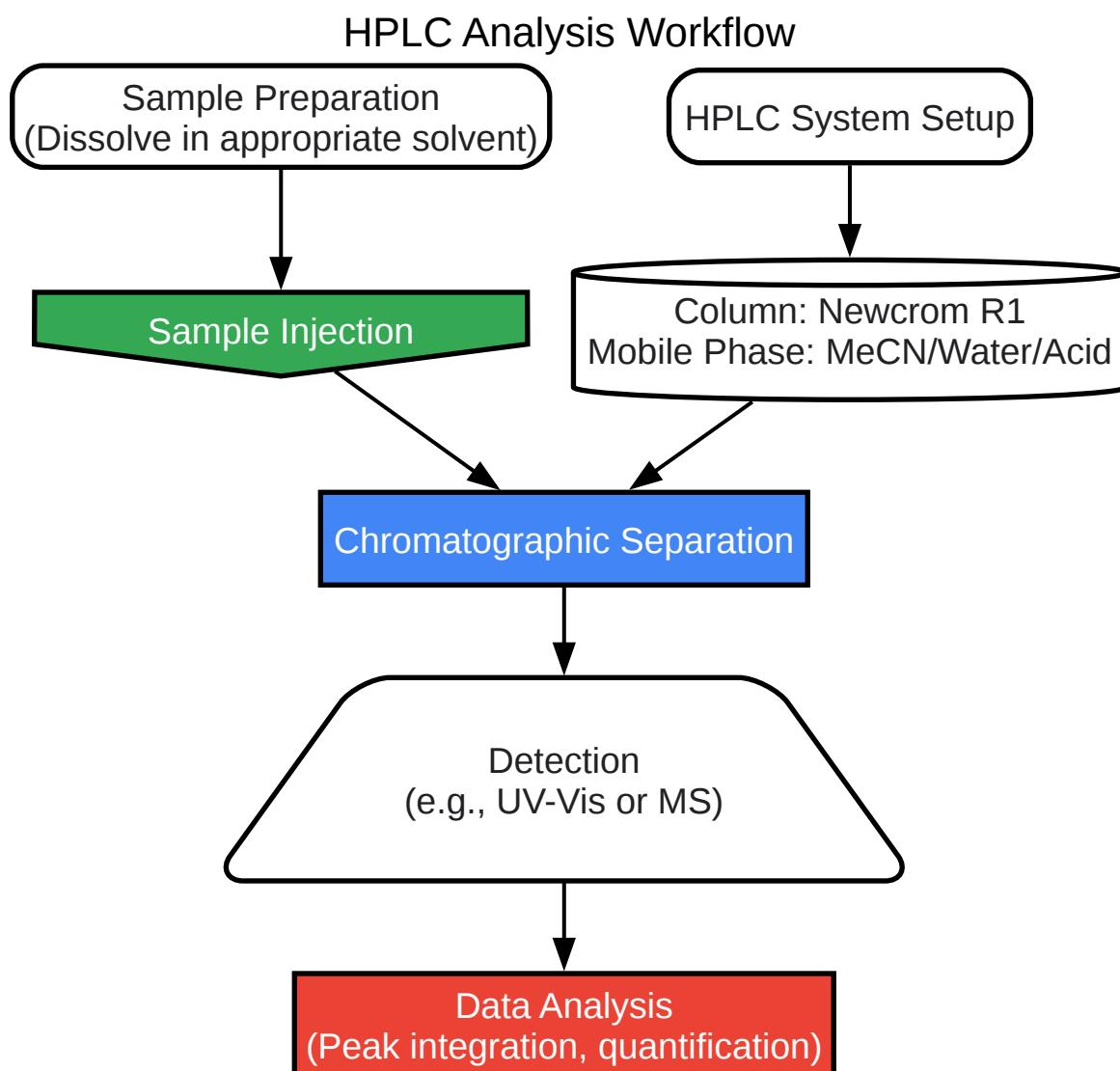
Substituted pyrimidines, such as **4,6-Dimethoxy-5-nitropyrimidine**, are valuable precursors in the synthesis of targeted therapeutics, particularly kinase inhibitors.^{[1][2]} The reactivity of the pyrimidine core allows for the introduction of various functional groups, a common strategy in drug design. The general synthetic utility involves using the pyrimidine as a central scaffold, which can be modified through reactions like nucleophilic aromatic substitution.

While a direct synthesis protocol for **4,6-Dimethoxy-5-nitropyrimidine** is not detailed in the provided context, a logical workflow for the utilization of a related precursor, 4,6-dihydroxypyrimidine, in the synthesis of more complex pyrimidine derivatives can be illustrated. This process typically involves nitration followed by chlorination to create a reactive intermediate for further substitutions.

General Synthetic Pathway for Functionalized Pyrimidines

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing functionalized pyrimidines.


Experimental Protocols: Analytical Method

The analysis and purification of **4,6-Dimethoxy-5-nitropyrimidine** can be performed using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of **4,6-Dimethoxy-5-nitropyrimidine**[\[4\]](#)

- Objective: To separate and analyze **4,6-Dimethoxy-5-nitropyrimidine** from a sample mixture.
- Column: Newcrom R1 reverse-phase (RP) column. This column is noted for its low silanol activity.
- Mobile Phase:
 - Acetonitrile (MeCN)
 - Water
 - Phosphoric acid
- Method Details: The method is a standard reverse-phase liquid chromatography procedure. For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid should be substituted with formic acid.
- Scalability: This liquid chromatography method is scalable and suitable for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

The following diagram illustrates the general workflow for this analytical protocol.

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC analysis.

Role in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically important molecules, including nucleic acids.^[1] Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.^[1] Nitroso and nitro-pyrimidine derivatives, in particular, have been investigated for their potential as anticancer agents and inhibitors of enzymes like cyclin-dependent kinases (CDKs) and O6-alkylguanine-DNA alkyltransferase (AGAT), which

are important in cancer therapy.^[6] **4,6-Dimethoxy-5-nitropyrimidine** serves as a key building block, providing a foundational structure that can be elaborated upon to create novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,6-Dimethoxy-5-nitropyrimidine | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 4,6-dimethoxy-5-nitro- | SIELC Technologies [sielc.com]
- 5. 4,6-dimethoxy-5-nitropyrimidine CAS#: 15846-14-7 [m.chemicalbook.com]
- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100634#4-6-dimethoxy-5-nitropyrimidine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com